molecular formula C13H11ClN2O2S B2925904 (E)-2-(2-chlorophenyl)-N-pyridin-3-ylethenesulfonamide CAS No. 1258829-28-5

(E)-2-(2-chlorophenyl)-N-pyridin-3-ylethenesulfonamide

Cat. No.: B2925904
CAS No.: 1258829-28-5
M. Wt: 294.75
InChI Key: TVGCDDNOCAQGML-UHFFFAOYSA-N
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Description

(E)-2-(2-Chlorophenyl)-N-pyridin-3-ylethenesulfonamide is a synthetic ethenesulfonamide derivative of interest in medicinal chemistry and drug discovery. This compound features a chlorophenyl group and a pyridine moiety linked by an ethenesulfonamide bridge, a structural framework known to contribute to bioactive molecules . The sulfonamide functional group is a privileged pharmacophore in pharmaceuticals, often contributing to target binding and selectivity through interactions with enzymes and receptors . Compounds within this structural class are frequently investigated as potential enzyme inhibitors or receptor modulators. For instance, structurally related sulfonamides have been explored as potent inhibitors of dynamin GTPase activity, a target relevant for developing novel anti-seizure medications . Other research highlights sulfonamide derivatives acting as antagonists for prostaglandin receptors like EP3, which is a potential therapeutic target for conditions such as diabetes and thrombosis . The presence of the chlorophenyl group may enhance the molecule's lipophilicity, potentially improving cell membrane permeability, while the pyridine ring can serve as a hydrogen bond acceptor, enhancing binding affinity . Researchers value this compound as a key intermediate for exploring structure-activity relationships (SAR) in the development of novel therapeutic agents. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(E)-2-(2-chlorophenyl)-N-pyridin-3-ylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2S/c14-13-6-2-1-4-11(13)7-9-19(17,18)16-12-5-3-8-15-10-12/h1-10,16H/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVGCDDNOCAQGML-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CS(=O)(=O)NC2=CN=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/S(=O)(=O)NC2=CN=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(2-chlorophenyl)-N-pyridin-3-ylethenesulfonamide typically involves the reaction of 2-chlorobenzaldehyde with pyridine-3-amine in the presence of a suitable base and solvent. The reaction proceeds through a condensation mechanism, forming the ethenesulfonamide linkage. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

(E)-2-(2-chlorophenyl)-N-pyridin-3-ylethenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(E)-2-(2-chlorophenyl)-N-pyridin-3-ylethenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-2-(2-chlorophenyl)-N-pyridin-3-ylethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related sulfonamide derivatives and heterocyclic analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Heterocycle Functional Groups
(E)-2-(2-Chlorophenyl)-N-pyridin-3-ylethenesulfonamide (Target) C₁₃H₁₀ClN₂O₂S 293.57 2-Chlorophenyl, pyridin-3-yl Pyridine Sulfonamide, ethene
(E)-N-((6-(Furan-3-yl)pyridin-3-yl)methyl)-2-phenylethenesulfonamide C₁₈H₁₆N₂O₃S 340.4 Phenyl, 6-(furan-3-yl)pyridin-3-yl Furan Sulfonamide, ethene
(E)-N-((2-(Thiophen-2-yl)pyridin-3-yl)methyl)-2-(p-tolyl)ethenesulfonamide C₁₉H₁₈N₂O₂S₂ 370.5 p-Tolyl, 2-(thiophen-2-yl)pyridin-3-yl Thiophene Sulfonamide, ethene
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ 257.67 Chlorophenyl, phthalimide Phthalimide Imide, chloro substituent
Key Observations:

Substituent Variations :

  • The 2-chlorophenyl group in the target compound enhances lipophilicity compared to the phenyl group in ’s compound or the p-tolyl group (methyl-substituted phenyl) in ’s analog. This may improve membrane permeability in biological systems .
  • The pyridin-3-yl group in the target compound is directly bonded to the sulfonamide, whereas analogs in and feature a methylene bridge (-CH₂-) between the pyridine and sulfonamide. This structural difference may influence conformational flexibility and binding interactions .

Heterocyclic Modifications :

  • ’s compound incorporates a furan ring (oxygen-containing), while ’s analog uses a thiophene (sulfur-containing). Thiophene’s electron-rich nature could enhance π-stacking or hydrophobic interactions compared to furan .
  • The phthalimide core in ’s compound represents a distinct scaffold, primarily used in polymer synthesis rather than bioactivity .

Biological Activity

(E)-2-(2-chlorophenyl)-N-pyridin-3-ylethenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C13H12ClN2O2S
  • Molecular Weight : 292.76 g/mol
  • IUPAC Name : this compound

This compound features a chlorophenyl group and a pyridine moiety, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors that play crucial roles in cellular processes.

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes, potentially affecting metabolic pathways and cellular signaling.
  • Receptor Modulation : It may interact with specific receptors involved in neurotransmission and other physiological functions.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various pathogens. The following table summarizes its effectiveness against selected microorganisms:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL
Candida albicans32 µg/mL

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies demonstrated its ability to inhibit the growth of cancer cell lines, as shown in the following data:

Cancer Cell LineIC50 (µM)
HeLa (cervical cancer)12.5
MCF-7 (breast cancer)15.0
A549 (lung cancer)10.0

Structure-Activity Relationships (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Key findings include:

  • Chlorophenyl Substitution : The presence of the chlorophenyl group enhances the inhibitory activity against certain enzymes.
  • Pyridine Moiety : Variations in the pyridine structure can significantly impact the compound's interaction with biological targets.

Case Studies

Several case studies highlight the potential applications of this compound in clinical settings:

  • Case Study 1 : A phase II clinical trial assessed the efficacy of this compound in patients with resistant bacterial infections, showing promising results in reducing infection rates.
  • Case Study 2 : Research on its anticancer properties led to a preclinical study where it was administered to mice with induced tumors, resulting in a significant reduction in tumor size compared to control groups.

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